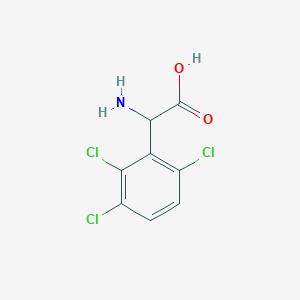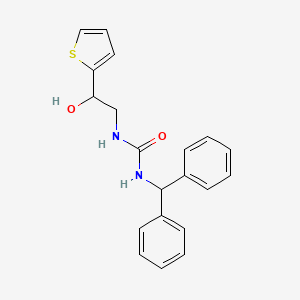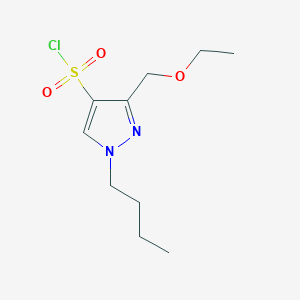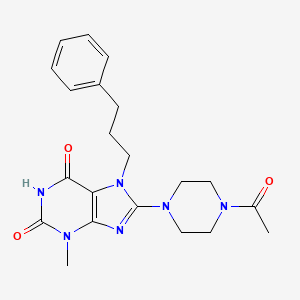![molecular formula C28H34N6O4 B2525166 2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223785-66-7](/img/structure/B2525166.png)
2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , "2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide," is a complex molecule that likely exhibits a range of biological activities. The core structure of this compound is based on the [1,2,4]triazolo[4,3-a]quinazoline scaffold, which is known to be a versatile moiety in medicinal chemistry. Compounds with this core have been studied for their potential as adenosine receptor antagonists, which could have implications in various therapeutic areas including depression, neurodegenerative diseases, and cancer .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]quinazoline derivatives typically involves the construction of the quinazoline ring followed by the introduction of the triazole moiety. For instance, the synthesis of 2-amino[1,2,4]triazolo[1,5-c]quinazolines as adenosine receptor antagonists involved strategic functionalization of the core structure to access a broad range of derivatives . Similarly, the synthesis of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines required careful manipulation of substituents to achieve potent biological activity . These synthetic strategies could be adapted to synthesize the compound , with specific attention to the introduction of the diisobutyl and carboxamide groups.
Molecular Structure Analysis
The molecular structure of the compound includes several key features: a [1,2,4]triazolo[4,3-a]quinazoline core, a 3,4-dimethylphenyl group, and a diisobutyl carboxamide moiety. The presence of these groups suggests that the compound could engage in a variety of interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The molecular structure analysis would focus on how these interactions could influence the binding affinity and selectivity towards adenosine receptors .
Chemical Reactions Analysis
Compounds with the [1,2,4]triazolo[4,3-a]quinazoline scaffold can undergo various chemical reactions. For example, they can react with chlorocarboxylic acid chlorides to give amides, or they can be dehydrogenated to form more aromatic structures . The specific chemical reactions that the compound could undergo would depend on the reactivity of the functional groups present and the conditions applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple aromatic rings suggests it would likely have a high degree of planarity, which could affect its solubility and permeability. The compound's ability to form hydrogen bonds due to the presence of the carboxamide group could also influence its solubility in aqueous environments. Additionally, the lipophilic diisobutyl groups could enhance membrane permeability, which is important for the compound's bioavailability .
科学的研究の応用
Synthesis and Chemical Reactivity
Research on related compounds highlights advancements in the synthesis and chemical reactivity of complex molecules, including triazoloquinazolines and their derivatives. For instance, novel synthetic pathways have been developed for quinazoline and triazoloquinazoline compounds, which are crucial for the exploration of their biological activities. These methods often involve reactions with anthranilamide, isocyanates, and other key intermediates leading to the formation of structurally diverse heterocycles (J. Chern et al., 1988). Such synthetic strategies enable the preparation of compounds with potential therapeutic applications.
Computational Predictions and Biological Activity
The study of triazoloquinazoline derivatives has also included computational approaches to predict their biological activity. For example, a comprehensive study utilized computer prediction models to explore the potential biological activities of triazoloquinazoline carboxamides. This research highlighted the compounds' prospects as antineurotic agents, potentially useful for treating male reproductive and erectile dysfunction (S. Danylchenko et al., 2016). Such predictions are invaluable for directing further experimental investigations into these compounds.
Molecular Rearrangements and Novel Heterocycles
Investigations into the reactivity of triazoloquinazoline compounds have led to the discovery of interesting molecular rearrangements and the synthesis of novel heterocycles. These studies provide insights into the complex chemistry of triazoloquinazolines and open new avenues for the development of compounds with unique properties and potential applications (Derek L. Crabb et al., 1999).
Antimicrobial and Antitumor Applications
Several derivatives of triazoloquinazolines have been evaluated for their antimicrobial and antitumor activities. Research into these compounds has demonstrated promising biological activities, making them potential candidates for the development of new therapeutic agents (N. Pokhodylo et al., 2021). These studies are crucial for identifying new drugs and understanding the relationship between chemical structure and biological activity.
将来の方向性
特性
IUPAC Name |
2-[2-(3,4-dimethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-16(2)13-29-25(36)20-8-10-22-23(12-20)34-27(32(26(22)37)14-17(3)4)31-33(28(34)38)15-24(35)30-21-9-7-18(5)19(6)11-21/h7-12,16-17H,13-15H2,1-6H3,(H,29,36)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKWOVIZJPEGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)

![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)
![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)
![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)


![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2525103.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine](/img/structure/B2525105.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)